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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of ACP-5862 in Preclinical Research

ACP-5862 is the principal and pharmacologically active metabolite of acalabrutinib, a second-
generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] In basic research, ACP-
5862 is crucial for understanding the complete pharmacological profile of acalabrutinib. Its
significant systemic exposure, which is approximately two- to three-fold higher than that of the
parent drug, underscores its potential contribution to both the efficacy and safety profiles
observed in clinical settings.[1][3] This guide delineates the fundamental research applications
of ACP-5862, focusing on its mechanism of action, metabolic pathway, and its role in drug-drug
interactions.

Mechanism of Action: Covalent Inhibition of Bruton's
Tyrosine Kinase

ACP-5862, like its parent compound acalabrutinib, is a potent and selective inhibitor of BTK.[1]
[2] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor
pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2]
[3] The inhibitory action of ACP-5862 is achieved through the formation of a covalent bond with
a cysteine residue (Cys481) in the active site of the BTK enzyme.[2] This irreversible binding
leads to the sustained inhibition of BTK activity, thereby disrupting the signaling cascades that
promote the survival and proliferation of malignant B-cells.
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Preclinical studies have demonstrated that ACP-5862 possesses intrinsic BTK inhibitory
activity with a similar kinase selectivity profile to acalabrutinib.[4] While its potency is
approximately 50% less than that of acalabrutinib, its higher systemic exposure suggests a
significant contribution to the overall on-target effects of acalabrutinib treatment.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ACP-5862 in comparison to
its parent compound, acalabrutinib, providing a clear basis for experimental design and data
interpretation.

Table 1: In Vitro E | Binding C -

Parameter ACP-5862 Acalabrutinib Reference(s)

BTK ICso 5.0 nM 3nM [1]

hWB ECso (anti-IgD-
induced CD69 64 £ 6 nM 9.2+4.4nM [4]

expression)

hWB ECoo (anti-IgD-
induced CD69 544 + 376 nM 72 £ 20 nM [4]

expression)

Human Plasma
o 98.6% 97.5% [2]
Protein Binding

Table 2: Pharmacokinetic Parameters in Humans
(Following a single 100 mg oral dose of Acalabrutinib)
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Parameter

ACP-5862

Acalabrutinib

Reference(s)

Half-Life (t¥%)

6.9 hours

1 hour

[1](2]

Time to Peak Plasma

Concentration (Tmax)

1.6 hours (range: 0.9
to 2.7 hours)

0.9 hours (range: 0.5
to 1.9 hours)

[2]

Mean Exposure

~2-3 fold higher than

[1]3]

(AUC) acalabrutinib
Apparent Clearance
13 L/hour 71 L/hour [2]
(CLIF)
Volume of Distribution
~67L ~101L [2]

(Vdss)

ble 3: In Vi | CYP) :

CYP Enzyme

ACP-5862

Acalabrutinib

Reference(s)

Primary Metabolizing

Enzyme

CYP3A4

CYP3A4

[5][6]

Weak Inhibitor of

CYP2C9, CYP2C19

CYP2C8, CYP2C9,
CYP3A4

[5]

Weak Inactivator of

CYP3A4, CYP2CS8

[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of
ACP-5862 in a research setting.

Protocol 1: Determination of BTK Inhibition using
LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from the manufacturer's guidelines for the LanthaScreen™ Eu Kinase
Binding Assay to determine the 1Cso of ACP-5862 for BTK.

Materials:

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://pubmed.ncbi.nlm.nih.gov/37894699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609012/
https://pubmed.ncbi.nlm.nih.gov/37894699/
https://pubmed.ncbi.nlm.nih.gov/9605996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609012/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2023/216387Orig1Orig2s000ClinPharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC104529/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2023/216387Orig1Orig2s000ClinPharmR.pdf
https://pubmed.ncbi.nlm.nih.gov/37894699/
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2622267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Recombinant human BTK enzyme

LanthaScreen™ Eu-anti-Tag Antibody

Kinase Tracer

Kinase Buffer

ACP-5862 and Acalabrutinib (as a control)

384-well microplates

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

Compound Preparation: Prepare a serial dilution of ACP-5862 and acalabrutinib in 100%
DMSO. A typical starting concentration is 100 pM.

Assay Plate Preparation:

o Add 5 L of the serially diluted compounds or DMSO (for control wells) to the wells of a
384-well plate.

Kinase/Antibody Mixture Preparation: Prepare a 3X solution of BTK enzyme and Eu-anti-Tag
antibody in Kinase Buffer.

Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.

Assay Assembly:

o To each well containing the compound, add 5 pL of the 3X Kinase/Antibody mixture.

o Add 5 pL of the 3X Tracer solution to all wells.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and
measure emission at 615 nm and 665 nm.
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o Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-
response curve to determine the ICso value.

Protocol 2: In Vitro Metabolism of Acalabrutinib to ACP-
5862 by CYP3A4

This protocol outlines an in vitro experiment to quantify the conversion of acalabrutinib to ACP-
5862 mediated by CYP3A4 using human liver microsomes (HLMs) and LC-MS/MS analysis.

Materials:

Human Liver Microsomes (HLMS)
e Acalabrutinib and ACP-5862 analytical standards

» NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

e Phosphate buffer (pH 7.4)

» Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
e LC-MS/MS system

Procedure:

e Incubation Mixture Preparation:

o In a microcentrifuge tube, combine HLMs, phosphate buffer, and acalabrutinib at the
desired concentration.

o Pre-incubate the mixture at 37°C for 5 minutes.

e Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating
system.
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 Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time
points (e.g., 0, 5, 15, 30, 60 minutes).

o Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold
ACN with 0.1% formic acid.

e Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for
10 minutes to pellet the precipitated protein.

o Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or a 96-well plate
for analysis.

e LC-MS/MS Analysis:
o Inject the samples onto an appropriate C18 column.

o Use a gradient elution with mobile phases such as water with 0.1% formic acid and ACN
with 0.1% formic acid.

o Monitor the parent drug (acalabrutinib) and the metabolite (ACP-5862) using multiple
reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each
analyte should be optimized beforehand.

o Data Analysis: Quantify the concentrations of acalabrutinib and ACP-5862 at each time point
using a standard curve prepared with analytical standards. Calculate the rate of formation of
ACP-5862.

Protocol 3: Anti-lgD-Induced CD69 Expression in Human
Whole Blood

This protocol describes a method to assess the pharmacodynamic effect of ACP-5862 on B-
cell activation by measuring the expression of the activation marker CD69 in human whole
blood following stimulation with anti-IgD antibodies.

Materials:

¢ Fresh human whole blood collected in heparin-containing tubes
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e ACP-5862
e Anti-IgD antibody (stimulating antibody)
e Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69
e RBC lysis buffer
e FACS buffer (e.g., PBS with 2% FBS)
e Flow cytometer
Procedure:
e Compound Incubation:
o Aliquot whole blood into flow cytometry tubes.

o Add ACP-5862 at various concentrations to the respective tubes. Include a vehicle control
(e.g., DMSO).

o Incubate for 1 hour at 37°C.
e B-cell Stimulation:
o Add anti-IgD antibody to all tubes except the unstimulated control.
o Incubate for 18-24 hours at 37°C in a 5% COz incubator.
e Antibody Staining:
o Add fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies to each tube.
o Incubate for 20-30 minutes at room temperature in the dark.
» Red Blood Cell Lysis:

o Add RBC lysis buffer according to the manufacturer's instructions.
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o Incubate for 10-15 minutes at room temperature in the dark.

e Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with FACS
buffer.

o Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
o Data Analysis:
o Gate on the CD19-positive B-cell population.

o Within the B-cell gate, quantify the percentage of CD69-positive cells and the mean
fluorescence intensity (MFI) of CD69.

o Plot the CD69 expression levels against the concentration of ACP-5862 to determine the
ECso.

Mandatory Visualizations
Signaling Pathway of BTK Inhibition by ACP-5862

B-Cell Receptor | _
(BCR) -

Lyn/Syk

- Bruton's Tyrosine Kinase PLCY2 Downstream Signaling B-Cell Proliferation,
. 90le9”_1__ (BTK) v (NF-kB, MAPK, etc.) Survival, and Adhesion
CRETR TnRibition

Click to download full resolution via product page

Caption: Covalent inhibition of BTK by ACP-5862 blocks downstream signaling.

Experimental Workflow for In Vitro Metabolism Study
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Caption: Workflow for quantifying ACP-5862 formation from acalabrutinib.
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Logical Relationship of Acalabrutinib and ACP-5862
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Caption: Acalabrutinib and ACP-5862 both contribute to BTK inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body-img
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2622267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. An Ultrafast UPLC-MS/MS Method for Characterizing the In Vitro Metabolic Stability of
Acalabrutinib - PubMed [pubmed.ncbi.nim.nih.gov]

2. An Ultrafast UPLC-MS/MS Method for Characterizing the In Vitro Metabolic Stability of
Acalabrutinib - PMC [pmc.ncbi.nim.nih.gov]

3. Awhole-blood assay for qualitative and semiquantitative measurements of CD69 surface
expression on CD4 and CD8 T lymphocytes using flow cytometry - PubMed
[pubmed.ncbi.nim.nih.gov]

4. discovery.researcher.life [discovery.researcher.life]
5. accessdata.fda.gov [accessdata.fda.gov]

6. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69
Surface Expression on CD4 and CD8 T Lymphocytes Using Flow Cytometry - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: Basic Research Applications
for ACP-5862]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2622267#basic-research-applications-for-acp-5862]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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